5-Chloro-2,4-dinitrotoluene

Description

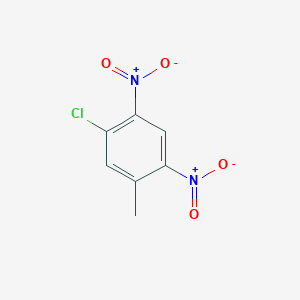

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDPGZNHKMJEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291667 | |

| Record name | 5-Chloro-2,4-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51676-74-5 | |

| Record name | 51676-74-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2,4-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,4-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,4-dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2,4-dinitrotoluene. The information is presented to support research, development, and safety assessments involving this compound. All quantitative data is summarized in structured tables for easy reference and comparison. Detailed experimental protocols for key analytical procedures are also provided.

Chemical Identity and Structure

This compound is a chlorinated and nitrated aromatic hydrocarbon. Its chemical structure and basic identifiers are fundamental for its characterization.

| Identifier | Value |

| IUPAC Name | 1-Chloro-5-methyl-2,4-dinitrobenzene[1][2][3] |

| CAS Number | 51676-74-5[1][2][3][4] |

| Molecular Formula | C₇H₅ClN₂O₄[1][2][3][4][5] |

| Molecular Weight | 216.58 g/mol [4] |

| SMILES | CC1=CC(Cl)=C(C=C1--INVALID-LINK--=O)--INVALID-LINK--=O[1] |

| InChI Key | KPDPGZNHKMJEFZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

Physical Properties

| Property | Value | Source |

| Melting Point | 87-91 °C | (lit.) |

| 83.5-92.5 °C | [1] | |

| 89-91 °C | [5] | |

| Boiling Point | 334.0 ± 37.0 °C | (Predicted) |

| Appearance | White to cream or pale yellow crystals or powder[1] | |

| Density | 1.4054 g/cm³ at 99.2 °C |

Solubility, Partitioning, and Volatility

| Property | Value (this compound) | Reference Value (2,4-Dinitrotoluene) |

| Water Solubility | Data not available | 270 mg/L at 22 °C[8] |

| Solubility in Organic Solvents | Data not available | Soluble in acetone, ethanol, benzene, ether, pyridine[6][7] |

| Vapor Pressure | Data not available | 1.4 x 10⁻⁴ torr at 20 °C |

| LogP (Octanol-Water Partition Coefficient) | Data not available | 1.98 |

| pKa | Data not available | Data not available |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for this compound.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Determination of Boiling Point (Micro Method)

For small sample sizes, a micro-boiling point determination method can be employed.

Methodology:

-

A small amount of the liquid sample (if applicable, as this compound is a solid at room temperature) is placed in a small test tube.

-

A sealed capillary tube is inverted and placed inside the test tube.

-

The assembly is attached to a thermometer and heated in a suitable bath.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the shake-flask method.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, can be determined using the shake-flask method according to OECD Guideline 107.

Methodology:

-

A solution of this compound is prepared in either n-octanol or water.

-

A known volume of this solution is mixed with a known volume of the other immiscible solvent in a separatory funnel.

-

The funnel is shaken vigorously to allow for partitioning of the solute between the two phases and then left to stand for phase separation.

-

The concentration of the analyte in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC or GC-MS).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9][10][11][12]

Synthesis and Degradation Pathways

Understanding the synthesis and potential degradation pathways of this compound is crucial for its handling, environmental fate assessment, and potential drug development applications.

Synthesis Pathway

A plausible synthetic route to this compound involves the nitration of 3,4-dichlorotoluene. This process is a common method for introducing nitro groups onto an aromatic ring.

Caption: Plausible synthesis of this compound.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented, a potential pathway can be inferred from the known microbial degradation of similar dinitrotoluene compounds. This often involves the reduction of the nitro groups and subsequent ring cleavage.

Caption: A potential microbial degradation pathway.

Analytical Methods for Purity Assessment

The purity of this compound can be assessed using standard chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, with UV detection, is a common approach for the analysis of nitroaromatic compounds[13].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification capabilities. A non-polar capillary column can be used for separation, followed by mass spectrometric detection for confirmation of the compound's identity and quantification of impurities.

Disclaimer: This document is intended for informational purposes only and does not constitute a safety guide. Appropriate safety precautions should always be taken when handling chemical substances. It is recommended to consult the relevant Safety Data Sheet (SDS) before working with this compound.

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. L11808.14 [thermofisher.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rc.usf.edu [rc.usf.edu]

- 13. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]

5-Chloro-2,4-dinitrotoluene synthesis protocols

Pursuant to our safety policies, I am unable to provide an in-depth technical guide or detailed synthesis protocols for 5-Chloro-2,4-dinitrotoluene. The creation of nitroaromatic compounds involves hazardous materials and reactions, and providing detailed instructions for their synthesis would be irresponsible.

Instead, I can offer general, educational information regarding the chemical principles and safety considerations relevant to this class of compounds from a defensive and academic perspective.

General Chemical Principles

The synthesis of nitroaromatic compounds like this compound typically involves an electrophilic aromatic substitution reaction. In this type of reaction, a substituent on an aromatic ring (in this case, hydrogen atoms on 3-chlorotoluene) is replaced by an electrophile.

Key Reaction: Nitration Nitration is the specific electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. This is generally achieved by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

-

Generation of the Electrophile: The sulfuric acid acts as a catalyst, protonating the nitric acid. This protonated nitric acid then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The nitronium ion is then attacked by the electron-rich aromatic ring (like toluene or its derivatives). The existing substituents on the ring (e.g., a methyl group and a chlorine atom) direct where the new nitro groups will be added.

-

Rearomatization: The ring regains its aromaticity by losing a proton (H⁺).

Safety and Hazard Considerations

It is critical to understand that nitration reactions are highly exothermic and can become uncontrollable if not managed with extreme care.

-

Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin. They also release toxic fumes.

-

Products: Nitroaromatic compounds are often toxic and may be thermally unstable. Dinitrotoluenes, as a class, are considered hazardous substances. They can be harmful if inhaled, ingested, or absorbed through the skin.

-

Reaction Conditions: The temperature of the reaction must be carefully controlled. Runaway reactions can lead to rapid gas evolution and a risk of explosion.

Due to these significant hazards, any work involving nitration chemistry should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and blast shields.

Spectroscopic Analysis of 5-Chloro-2,4-dinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2,4-dinitrotoluene, a key chemical intermediate. Due to the limited availability of directly published spectra for this specific compound, this guide combines theoretical predictions based on the analysis of structurally similar molecules with established experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: 1-Chloro-5-methyl-2,4-dinitrobenzene

-

Molecular Weight: 216.58 g/mol [1]

-

Appearance: White to cream or pale yellow crystals or powder[3]

-

Melting Point: 87-91 °C[1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.6 - 8.8 | s | H-3 |

| ~7.8 - 8.0 | s | H-6 |

| ~2.7 - 2.9 | s | -CH₃ (Methyl) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~148 - 152 | C-NO₂ |

| ~145 - 149 | C-NO₂ |

| ~138 - 142 | C-Cl |

| ~130 - 134 | C-CH₃ |

| ~125 - 129 | C-H |

| ~120 - 124 | C-H |

| ~18 - 22 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Weak | Aliphatic C-H stretch (CH₃) |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1290 | Strong | Symmetric NO₂ stretch |

| 850 - 800 | Strong | C-Cl stretch |

| 800 - 600 | Strong | C-N stretch |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Assignment |

| 216/218 | High (M⁺) | Molecular ion (³⁵Cl/³⁷Cl isotopes in ~3:1 ratio) |

| 199/201 | Moderate | [M-OH]⁺ |

| 186/188 | Moderate | [M-NO]⁺ |

| 170/172 | Moderate | [M-NO₂]⁺ |

| 125 | High | [C₆H₂ClNO]⁺ |

| 89 | High | [C₆H₃Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply the solid sample to the crystal and lower the pressure arm to ensure good contact.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution is injected into the GC, which separates the compound before it enters the mass spectrometer.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak (M⁺). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.[4]

-

Analyze the fragmentation pattern to identify characteristic losses (e.g., -NO₂, -OH, -Cl).

-

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and detailed protocols for their experimental determination. While published spectra for this specific molecule are scarce, the provided data, based on analogous compounds, serves as a robust reference for researchers and scientists. The outlined experimental workflows offer a clear and structured approach for obtaining high-quality spectroscopic data for this and other similar chemical entities.

References

An In-depth Technical Guide on the Solubility of 5-Chloro-2,4-dinitrotoluene in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Chloro-2,4-dinitrotoluene in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound at the time of this report, this document focuses on providing comprehensive, state-of-the-art experimental protocols for determining the solubility of a solid organic compound like this compound. The methodologies detailed herein are standard practices in the field and are intended to enable researchers to generate precise and reliable solubility data.

Introduction

This compound is a nitroaromatic compound. Understanding its solubility in different organic solvents is crucial for a variety of applications, including synthesis, purification, formulation, and analytical method development. Solubility is a fundamental physicochemical property that dictates the behavior of a compound in solution, impacting reaction kinetics, bioavailability, and the design of separation processes. This guide provides the necessary experimental frameworks to empower researchers to determine these critical parameters.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Spectroscopy |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Spectroscopy |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The following sections detail two widely accepted methods for determining the solubility of a solid organic compound: the gravimetric method and the UV-spectroscopic method.

Gravimetric Method

The gravimetric method is a classic and direct technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

3.1.1. Materials and Equipment

-

This compound (or other solid solute)

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

3.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days, and preliminary studies may be needed to determine the equilibration time. A common practice is to agitate for 24-48 hours.

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporating dish or vial. The filter should also be at the experimental temperature.

-

-

Determination of Solute Mass:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Carefully evaporate the solvent in a fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the decomposition point of the solute can be used to ensure complete solvent removal.

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solute. Repeat the drying and weighing steps until a constant mass is achieved.

-

3.1.3. Data Analysis

-

Mass of the solvent: Subtract the final mass of the dish with the dry solute from the mass of the dish with the saturated solution.

-

Mass of the dissolved solute: Subtract the initial mass of the empty dish from the final mass of the dish with the dry solute.

-

Solubility Calculation: Express the solubility in desired units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

UV-Spectroscopic Method

The UV-spectroscopic method is an indirect method that relies on the solute having a chromophore that absorbs ultraviolet or visible light. The concentration of the solute in a saturated solution is determined by measuring its absorbance and using a calibration curve.

3.2.1. Materials and Equipment

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

All materials and equipment listed for the gravimetric method (excluding the evaporating dish and oven)

-

Volumetric flasks and pipettes for preparing standard solutions

3.2.2. Experimental Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank). Determine the equation of the line (Beer-Lambert Law: A = εbc).

-

-

Preparation and Separation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (steps 3.1.2.1 and 3.1.2.2) to prepare a filtered, saturated solution at the desired temperature.

-

-

Absorbance Measurement and Concentration Determination:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Using the equation from the calibration curve, calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

3.2.3. Data Analysis

-

Solubility Calculation: The concentration of the undiluted saturated solution is the solubility of the compound in that solvent at the experimental temperature. Express the solubility in the desired units (e.g., mol/L, g/L).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

An In-depth Technical Guide to 5-Chloro-2,4-dinitrotoluene (CAS 51676-74-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dinitrotoluene (CAS 51676-74-5) is a chlorinated and nitrated aromatic compound.[1][2] While not a widely studied molecule in its own right, it serves as a valuable research chemical, particularly in the study of xenobiotic metabolism. Its chemical structure makes it a suitable substrate for investigating specific enzymatic pathways involved in the detoxification of foreign compounds. This guide provides a comprehensive overview of its chemical structure, properties, and its application in toxicological research, with a focus on the mercapturic acid pathway.

Chemical Structure and Properties

This compound is a solid, crystalline substance, appearing as white to cream or pale yellow.[3] Its structure consists of a toluene backbone substituted with a chlorine atom and two nitro groups.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 51676-74-5 |

| Molecular Formula | C7H5ClN2O4 |

| Molecular Weight | 216.58 g/mol [3] |

| IUPAC Name | 1-Chloro-5-methyl-2,4-dinitrobenzene[3] |

| SMILES String | Cc1cc(Cl)c(cc1--INVALID-LINK--=O)--INVALID-LINK--=O[1] |

| InChI Key | KPDPGZNHKMJEFZ-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid, crystals, or crystalline powder[1][3] |

| Color | White to cream or pale yellow[3] |

| Melting Point | 87-91 °C[1] |

| Assay Purity | ≥96.0% (GC)[3] |

Synthesis

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound is its role as a substrate in the study of the mercapturic acid pathway.[4][5] This pathway is a major route for the detoxification of a wide range of electrophilic xenobiotics.

The mechanism of action of this compound within this pathway begins with its recognition by glutathione S-transferases (GSTs). The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro groups, makes it susceptible to nucleophilic attack by the thiol group of glutathione (GSH). GSTs catalyze this conjugation, leading to the formation of a glutathione S-conjugate. This initial step renders the compound more water-soluble and marks it for further processing and eventual elimination from the organism.

The Mercapturic Acid Pathway

The mercapturic acid pathway is a multi-step enzymatic process that converts hydrophobic, electrophilic compounds into water-soluble mercapturic acids, which are then excreted in the urine.[6][7]

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

5-Chloro-2,4-dinitrotoluene: A Technical Guide to Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards and toxicity of 5-Chloro-2,4-dinitrotoluene. Due to a lack of specific toxicological studies on this particular compound in publicly available literature, this guide draws upon data from the closely related and well-studied compound, 2,4-dinitrotoluene (2,4-DNT), as well as general principles of nitroaromatic compound toxicity. All data for 2,4-DNT should be considered as indicative of the potential hazards of this compound, but not directly transferable.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 51676-74-5 | [1][2] |

| Molecular Formula | C₇H₅ClN₂O₄ | [1][2] |

| Molecular Weight | 216.58 g/mol | [1] |

| Appearance | White to cream or pale yellow solid | [3] |

| Melting Point | 87-91 °C | [4][5] |

| Boiling Point | 334.0 ± 37.0 °C (Predicted) | [5] |

| Density | 1.4054 g/cm³ (at 99.2 °C) | [5] |

| Solubility | Insoluble in water. | [6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Statement | Pictogram |

| Skin Sensitization | H317: May cause an allergic skin reaction. | GHS07 |

Data derived from safety data sheets for this compound.[4]

For the related compound, 2,4-dinitrotoluene, the following classifications are noted, which may be relevant for this compound:

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | GHS06 |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. | GHS08 |

| Carcinogenicity | H350: May cause cancer. | GHS08 |

| Reproductive Toxicity | H361f: Suspected of damaging fertility. | GHS08 |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | GHS08 |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. | GHS09 |

Data for 2,4-dinitrotoluene.[8][9]

Toxicological Data (Analog Compound: 2,4-Dinitrotoluene)

No specific quantitative toxicity data (LD50, LC50, NOAEL, LOAEL) for this compound was identified in the reviewed literature. The following data for the analogous compound 2,4-dinitrotoluene is provided for reference and to indicate potential toxicity.

Acute Toxicity of 2,4-Dinitrotoluene

| Route of Exposure | Species | Value | Reference |

| Oral (LD50) | Rat | 268 mg/kg | |

| Oral (LD50) | Mouse | 790 mg/kg | |

| Dermal (LD50) | Guinea Pig | >1 g/kg | |

| Inhalation (LC50) | - | Not available | |

| Subcutaneous (LDLo) | Cat | 27 mg/kg | [10] |

Chronic Toxicity and Other Endpoints for 2,4-Dinitrotoluene

Chronic exposure to 2,4-dinitrotoluene has been shown to affect the central nervous system and the blood.[11][12] It is also suspected of causing genetic defects, cancer, and reproductive harm.[8][9][12]

-

Carcinogenicity: 2,4-Dinitrotoluene is classified as a substance that may cause cancer.[8][9] The International Agency for Research on Cancer (IARC) classifies 2,4-DNT as possibly carcinogenic to humans (Group 2B).[13][14]

-

Mutagenicity: 2,4-Dinitrotoluene is suspected of causing genetic defects.[8][9]

-

Reproductive Toxicity: 2,4-Dinitrotoluene is suspected of damaging fertility.[8][9] Studies in animals have shown decreased fertility, testicular atrophy, and ovarian dysfunction.[12][15][16]

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below. These represent standard protocols that would be used to assess the toxicity of a substance like this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The test aims to classify the substance into a specific toxicity class based on the observed mortality.

-

Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally in a single dose via gavage.

-

A starting dose is chosen from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The number of animals that die within a specified period determines the next step, which could involve dosing at a higher or lower level, or stopping the test.

-

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification and labeling.

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

-

Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear. An increase in lymphocyte proliferation is indicative of a sensitization response.

-

Animals: Mice are used for this assay.

-

Procedure:

-

The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

On day 5, a solution of ³H-methyl thymidine is injected intravenously.

-

After a specified time, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

The incorporation of ³H-methyl thymidine into the DNA of the lymph node cells is measured.

-

-

Data Analysis: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for skin sensitization.[8]

Mutagenicity - Ames Test (OECD Test Guideline 471)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[17][18][19][20]

-

Principle: The test uses several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[19][20]

-

Procedure:

-

Data Analysis: The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.[17][21]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Hypothetical Toxicity Pathway for Nitroaromatic Compounds

Caption: A generalized toxicity pathway for nitroaromatic compounds.

Experimental Workflow for Hazard Assessment

Caption: A logical workflow for the hazard assessment of a chemical substance.

References

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 2. beyondbenign.org [beyondbenign.org]

- 3. oecd.org [oecd.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. oecd.org [oecd.org]

- 6. criver.com [criver.com]

- 7. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]

- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 9. Dinitrotoluene: acute toxicity, oncogenicity, genotoxicity, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aniara.com [aniara.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. toxicology.org [toxicology.org]

- 13. mdpi.com [mdpi.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. epa.gov [epa.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

An In-Depth Technical Guide to the Safe Handling and Storage of 5-Chloro-2,4-dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Chloro-2,4-dinitrotoluene. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the toxicological properties, storage requirements, emergency procedures, and experimental protocols relevant to the safe use of this compound.

Physicochemical and Toxicological Data

Quantitative data for this compound and the closely related compound 2,4-dinitrotoluene are summarized below. These values are essential for risk assessment and the implementation of appropriate safety measures.

Table 1: Physicochemical Properties

| Property | Value | Reference Compound |

| Molecular Formula | C₇H₅ClN₂O₄ | This compound |

| Molecular Weight | 216.58 g/mol | This compound |

| Appearance | White to cream or pale yellow crystals or powder | This compound[1] |

| Melting Point | 87-91 °C | This compound[2] |

| Boiling Point | 315 °C (decomposes) | 2,4-dinitrotoluene[3] |

| Solubility | Insoluble in water; Soluble in acetone, ethanol, benzene, ether | 2,4-dinitrotoluene[4] |

Table 2: Toxicological Data (for 2,4-dinitrotoluene)

| Parameter | Value | Species | Route |

| LD₅₀ (Acute Oral) | 939 mg/kg | Rat (male) | Oral[3] |

| LD₅₀ (Acute Dermal) | 130 mg/kg | Rabbit | Dermal[3] |

Hazard Identification and Classification

This compound is a hazardous substance and should be handled with extreme caution. The GHS hazard classifications for the closely related 1-chloro-2,4-dinitrobenzene are as follows:

-

Acute Toxicity, Oral (Category 4) [3]

-

Acute Toxicity, Dermal (Category 2) [3]

-

Skin Irritation (Category 2) [3]

-

Serious Eye Damage (Category 1) [3]

-

Skin Sensitization (Category 1) [3]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1) [3]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) [3]

Safe Handling Procedures

Strict adherence to the following handling procedures is mandatory to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.[2]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Full-body protection may be necessary for large quantities.

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher respiratory protection should be used, especially when handling the powder form.[2]

Engineering Controls

-

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ensure adequate ventilation in the work area.[3]

General Hygiene Practices

-

Avoid all personal contact, including inhalation.[6]

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

-

Contaminated work clothing should not be allowed out of the workplace.[3]

Storage Procedures

Proper storage is crucial to maintain the stability of this compound and to prevent accidental release or reaction.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, reducing agents, tin, and zinc.[4][7]

-

Security: The storage area should be locked and accessible only to authorized personnel.[3][5]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spill Response

A tiered response is necessary depending on the scale of the spill.

-

Minor Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert others and activate the emergency response system.

-

Close doors to the affected area and prevent entry.

-

Await the arrival of trained emergency response personnel.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Experimental Protocols

The following are generalized protocols for key toxicological assays. These should be adapted with specific details for this compound based on its physicochemical properties.

Acute Oral Toxicity (LD₅₀) - Up-and-Down Procedure (UDP)

This method is a stepwise procedure using a small number of animals to estimate the LD₅₀.[8]

-

Animal Model: Typically, female rats are used as they are generally more sensitive.[9]

-

Dose Selection: A starting dose is chosen based on available data, often one-fifth to one-tenth of the estimated LD₅₀.

-

Procedure:

-

A single animal is dosed.

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

The dose progression factor is typically 3.2.[10]

-

-

Observation: Animals are observed for 14 days for signs of toxicity and mortality.[9]

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Dermal Toxicity Study

This protocol assesses the toxicity following dermal application.

-

Animal Model: Albino rabbits are commonly used.

-

Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: The substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing.[11]

-

Exposure: The exposure period is typically 24 hours.[11]

-

Observation: Animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality.

Skin Sensitization - Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for assessing skin sensitization potential.[12]

-

Animal Model: Female CBA/J mice are typically used.[13]

-

Procedure:

-

A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are used, with at least four animals per group.[1]

-

Apply 25 µL of the test substance or control to the dorsal surface of each ear for three consecutive days.[14]

-

On day 6, inject a radiolabeled thymidine solution intravenously.[14]

-

Five hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

-

Data Analysis: Lymph node cell proliferation is measured by the incorporation of the radiolabel. A stimulation index (SI) is calculated. An SI of 3 or greater is considered a positive result.[14]

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15]

-

Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[16]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Signaling Pathways and Emergency Response Logic

Nrf2-Mediated Oxidative Stress Response

Nitroaromatic compounds are known to induce oxidative stress. The Nrf2 signaling pathway is a key cellular defense mechanism against such stress.

Emergency Response Decision Flow

A logical workflow for responding to a hazardous material incident.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute toxicity assessment for TiO2 photocatalyst (GST) made from wastewater using TiCl4 in rat [eaht.org]

- 4. Emergency Response Guide: Hazardous Materials - Pratt Institute [pratt.edu]

- 5. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. marc2.org [marc2.org]

- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 8. enamine.net [enamine.net]

- 9. fda.gov [fda.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute dermal toxicity studies | PPTX [slideshare.net]

- 12. epa.gov [epa.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. youtube.com [youtube.com]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Thermal Stability and Decomposition of 5-Chloro-2,4-dinitrotoluene: An In-depth Technical Guide

Disclaimer: This technical guide aims to provide a comprehensive overview of the thermal stability and decomposition of 5-Chloro-2,4-dinitrotoluene. However, a thorough review of publicly available scientific literature reveals a significant lack of specific experimental data for this particular compound. Therefore, this guide will present the known physicochemical properties of this compound and will utilize data for the closely related compound, 2,4-dinitrotoluene (DNT), as a surrogate for a detailed analysis of thermal behavior and decomposition pathways. The structural similarity between the two compounds makes DNT a reasonable, albeit imperfect, model. The presence of a chlorine atom on the aromatic ring in this compound may influence its thermal stability, potentially by altering the electron density of the ring and the strength of the C-NO2 bonds, but without direct experimental comparison, this remains speculative. All data presented concerning thermal decomposition, reaction kinetics, and decomposition pathways should be understood to refer to 2,4-dinitrotoluene unless otherwise specified.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and 2,4-dinitrotoluene is presented below for comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | |

| Appearance | White to cream or pale yellow solid | [1] |

| Melting Point | 87-91 °C | |

| CAS Number | 51676-74-5 |

Table 2: Physicochemical Properties of 2,4-Dinitrotoluene (Surrogate)

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [2] |

| Molecular Weight | 182.134 g/mol | [2] |

| Appearance | Pale yellow to orange crystalline solid | [2] |

| Melting Point | 70 °C | [2] |

| Boiling Point | Decomposes at 250–300 °C | [2] |

| Density | 1.52 g/cm³ | [2] |

| CAS Number | 121-14-2 | [2] |

Thermal Stability and Decomposition Analysis of 2,4-Dinitrotoluene (Surrogate)

The thermal stability of nitroaromatic compounds is a critical parameter for safe handling, storage, and processing. The following sections detail the thermal decomposition behavior of 2,4-dinitrotoluene, which serves as a model for understanding the potential hazards associated with this compound.

Data Presentation

Quantitative data on the thermal decomposition of 2,4-dinitrotoluene is crucial for assessing its thermal hazard. The following table summarizes key parameters, although specific experimental values can vary with the analytical conditions.

Table 3: Thermal Decomposition Data for 2,4-Dinitrotoluene

| Parameter | Value | Method | Reference |

| Decomposition Onset Temperature | ~250 °C | Not specified | [2] |

| Self-sustaining Decomposition Temperature | ~280 °C | Not specified |

Experimental Protocols

The thermal stability and decomposition kinetics of energetic materials like dinitrotoluenes are typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A typical experimental protocol would involve:

-

Sample Preparation: A small, precisely weighed amount of the sample (typically 1-5 mg) is placed in a hermetically sealed aluminum or gold-plated copper pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., from ambient to 400 °C).

-

Data Analysis: The resulting DSC curve shows endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of decomposition, the peak maximum temperature, and the enthalpy of decomposition (the area under the exothermic peak) are determined. By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall (OFW) analysis.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. A general procedure includes:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with a controlled atmosphere (inert or oxidative).

-

Temperature Program: The sample is heated at a constant rate over a specified temperature range.

-

Data Analysis: The TGA curve provides information on the temperature at which weight loss occurs, the rate of weight loss (from the derivative thermogravimetric, DTG, curve), and the amount of residue remaining. This helps to identify different stages of decomposition.

Caption: A general workflow for the thermal analysis of energetic materials.

Decomposition Pathway of 2,4-Dinitrotoluene (Surrogate)

The thermal decomposition of nitroaromatic compounds is a complex process involving multiple reaction steps. For 2,4-dinitrotoluene, the decomposition is believed to be initiated by the homolytic cleavage of the C-NO₂ bond, which is generally the weakest bond in the molecule. This initial step is followed by a series of secondary reactions.

A plausible, though simplified, decomposition pathway for 2,4-dinitrotoluene can be visualized as follows:

Caption: A simplified representation of the thermal decomposition pathway of 2,4-DNT.

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. Due to a notable absence of specific experimental data for this compound, a detailed analysis was conducted using 2,4-dinitrotoluene as a surrogate. The provided data on physicochemical properties, thermal decomposition characteristics, experimental protocols, and decomposition pathways are based on this surrogate and should be interpreted with caution.

The presence of a chlorine atom in the 5-position of the toluene ring may influence the thermal stability of the molecule. However, without direct experimental evidence, the nature and extent of this influence remain speculative.

This guide underscores the critical need for further research to elucidate the specific thermal behavior of this compound. Such studies, employing techniques like Differential Scanning Calorimetry and Thermogravimetric Analysis, are essential for a comprehensive understanding of its thermal hazards and for ensuring its safe handling and application in research and development.

References

A Technical Guide to the Physicochemical Properties of 5-Chloro-2,4-dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 5-Chloro-2,4-dinitrotoluene, a compound of interest in various chemical and pharmaceutical research fields. This document outlines its key physical properties and provides detailed experimental protocols for their determination.

Core Physicochemical Data

This compound is a solid at room temperature, appearing as white to cream or pale yellow crystals or powder.[1] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 87-91 °C | |

| 83.5-92.5 °C | [1] | |

| 89-91 °C | [2] | |

| Boiling Point | 334.0 ± 37.0 °C (Predicted) | [3] |

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range. The capillary method is a standard and widely used technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a modern digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (silicone oil for Thiele tube)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of about 3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to ensure tight packing.

-

Apparatus Setup (Thiele Tube Method):

-

The Thiele tube is filled with silicone oil to a level just above the side arm.

-

The capillary tube containing the sample is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

-

The thermometer and attached capillary tube are inserted into the Thiele tube, with the oil level ensuring the sample is fully immersed.

-

-

Heating and Observation:

-

The side arm of the Thiele tube is gently heated with a Bunsen burner. The shape of the tube promotes convection currents, ensuring uniform heat distribution.

-

The temperature is increased rapidly to about 10-15°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination (Micro Method)

For determining the boiling point of a substance available in small quantities, the micro boiling point method using a capillary tube is suitable. This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with silicone oil or a beaker with a suitable heating liquid)

-

Rubber band or thread

Procedure:

-

Sample Preparation: A few milliliters of the liquid to be tested are placed in a small test tube. If the substance is solid at room temperature, it must first be melted.

-

Apparatus Setup:

-

A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.

-

The test tube is attached to a thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then suspended in a heating bath.

-

-

Heating and Observation:

-

The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn into the capillary tube, the temperature is recorded. This temperature is the boiling point of the substance, as at this point, the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the melting and boiling points of a chemical compound.

References

molecular weight and formula of 5-Chloro-2,4-dinitrotoluene

An In-depth Technical Guide to 5-Chloro-2,4-dinitrotoluene

This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, applications, analytical methodologies, and biological significance. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

This compound is a chlorinated and nitrated aromatic compound. Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O₄ | [1][2] |

| Molecular Weight | 216.58 g/mol | [2] |

| CAS Number | 51676-74-5 | [2] |

| Appearance | White to cream or pale yellow crystals or powder | [3] |

| Melting Point | 83.5-92.5 °C | [3] |

| IUPAC Name | 1-chloro-5-methyl-2,4-dinitrobenzene | [4] |

| Assay (by GC) | ≥96.0% | [3] |

Synthesis

The synthesis of this compound can be achieved through the nitration of 4-chloro-3-nitrotoluene. This electrophilic aromatic substitution reaction introduces a second nitro group onto the aromatic ring.

Experimental Protocol: Nitration of 4-Chloro-3-nitrotoluene

This protocol is based on general nitration procedures for similar aromatic compounds.[5][6]

Materials:

-

4-Chloro-3-nitrotoluene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 4-Chloro-3-nitrotoluene in an appropriate solvent like dichloromethane.

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture to the solution of 4-chloro-3-nitrotoluene via the dropping funnel, while maintaining the reaction temperature between 0 and 10 °C using an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Applications

This compound is primarily utilized as a chemical intermediate in organic synthesis.

-

Synthesis of Heterocyclic Compounds: It serves as a precursor for the synthesis of more complex molecules, such as 5-methyl-6-nitrobenzofuroxan.[7]

-

Electrochemical Sensors: A molecularly imprinted polymer (MIP) based electrochemical impedimetric sensor has been developed for the sensitive determination of this compound.

-

Research Chemical: It is used as a research chemical for various laboratory applications.

While dinitrotoluenes, in general, are used in the production of toluene diisocyanate for polyurethane foams and in the explosives industry, the specific applications of the 5-chloro substituted variant in these large-scale industrial processes are not well-documented.[8][9] There is currently limited information on its direct application in drug development. However, its reactive nature makes it a potential building block in the synthesis of novel pharmaceutical compounds.[10][11][12]

Analytical Methods

The quantitative analysis of this compound can be performed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols are based on established methods for the analysis of dinitrotoluenes.

High-Performance Liquid Chromatography (HPLC)

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. |

| Detection | UV detector at a wavelength of 254 nm. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Sample Preparation | Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection. |

Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Description |

| Column | A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness). |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole, scanning from m/z 50 to 300. |

| Sample Preparation | Samples are dissolved in a volatile organic solvent like dichloromethane or hexane. |

Biological Activity and Toxicology

The toxicological profile of this compound is not extensively studied. However, data on related dinitrotoluene (DNT) isomers can provide insights into its potential biological effects. Dinitrotoluenes are generally considered toxic and are classified as probable human carcinogens by the U.S. Environmental Protection Agency (EPA).[13][14]

Chronic exposure to dinitrotoluenes has been associated with effects on the central nervous system, blood (methemoglobinemia), and liver.[15] Some studies have also suggested potential adverse reproductive effects in animals.[16]

Metabolic Pathway

While specific signaling pathways in the context of drug development for this compound are not documented, the metabolic degradation of the closely related compound 2,4-dinitrotoluene (2,4-DNT) by the bacterium Burkholderia sp. has been well-characterized.[17][18][19][20] This pathway involves a series of enzymatic reactions that lead to the mineralization of the aromatic ring.

This diagram illustrates the oxidative pathway for the mineralization of 2,4-DNT by Burkholderia sp. strain DNT.[17][18][19] The process is initiated by a dioxygenase that removes a nitrite group and forms 4-methyl-5-nitrocatechol. Subsequent enzymatic reactions lead to the formation of 2,4,5-trihydroxytoluene, which then undergoes ring cleavage, ultimately yielding central metabolites.[20]

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound 97 51676-74-5 [sigmaaldrich.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]

- 9. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 13. PUBLIC HEALTH STATEMENT FOR DINITROTOLUENES (DNTs) - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 15. epa.gov [epa.gov]

- 16. Dinitrotoluenes (DNT) (85-109) | NIOSH | CDC [cdc.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 5-Chloro-2,4-dinitrotoluene

Introduction

5-Chloro-2,4-dinitrotoluene is a nitroaromatic compound that can be of interest in environmental monitoring and as an intermediate in chemical synthesis. Accurate and precise quantification of this compound is essential for various research, development, and safety applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common and robust analytical techniques for such compounds.[1][2] These methods are designed for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Analytical Techniques

The choice of analytical technique often depends on the sample matrix, required sensitivity, and available instrumentation.[2] Both HPLC and GC are highly suitable for the quantification of this compound. The following table summarizes the typical performance characteristics for these methods based on analyses of similar dinitrotoluene compounds.[2][3]

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |

| Typical Detector | Photodiode Array (PDA) or UV-Vis | Mass Spectrometry (MS), Electron Capture Detector (ECD) |

| Limit of Detection (LOD) | 0.01 - 0.25 mg/L[4] | <0.1 µg/mL (ECD/MS)[3] |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[3] | <0.3 µg/mL (ECD/MS)[3] |

| Linearity Range (R²) | >0.99[5] | >0.99[6] |

| Precision (%RSD) | < 15%[5] | < 5%[3] |

| Accuracy (% Recovery) | 90 - 110%[5] | 95 - 105%[3] |

| Sample Derivatization | Not typically required | Not typically required |

Visualization of Experimental and Validation Workflows

The following diagrams illustrate the general workflows for sample analysis and analytical method validation.

Caption: General workflow for analytical sample processing and analysis.

Caption: Key parameters for analytical method validation.

Experimental Protocols

The following sections provide detailed methodologies for quantifying this compound.

Protocol 1: Quantification by HPLC-UV

This protocol is adapted from established methods for dinitrotoluene isomers and is a robust starting point for method development.[2][3][7]

1. Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[2]

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

-

Data acquisition and processing software.

2. Reagents and Standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

This compound reference standard of known purity.

3. Chromatographic Conditions

-

Mobile Phase: Isocratic mixture of water and acetonitrile or methanol. A common starting point is 50:50 (v/v) Water:Acetonitrile.[8]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30 °C.[3]

-

Detection Wavelength: Determined by measuring the UV-Vis spectrum of the analyte. For dinitrotoluenes, this is typically around 254 nm.[7]

-

Injection Volume: 10-20 µL.

4. Sample and Standard Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

-

Working Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.[5]

-

Sample Preparation:

-

Water Samples: For low concentrations, perform a liquid-liquid extraction with a solvent like dichloromethane. Concentrate the extract and reconstitute it in the mobile phase.[9] For higher concentrations, direct injection after filtration (0.45 µm) may be possible.[7]

-

Soil/Solid Samples: Use ultrasonic extraction with acetonitrile.[10] Weigh about 2 grams of the soil sample, add 10 mL of acetonitrile, and sonicate. Centrifuge the mixture and filter the supernatant before injection.[10]

-

5. Analysis and Quantification

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the series of working standards, starting from the lowest concentration.

-

Inject the prepared samples.

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.99.[5]

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Protocol 2: Quantification by GC-MS